molecular formula C21H24N4O5S2 B2605216 (Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one CAS No. 497079-57-9

(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one

Cat. No.: B2605216
CAS No.: 497079-57-9
M. Wt: 476.57
InChI Key: OSXIFPKOZMJNOB-VBKFSLOCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one is a structurally complex heterocyclic molecule. It features a pyrido[1,2-a]pyrimidin-4-one core substituted with a 2-thioxothiazolidin-4-one moiety, a (tetrahydrofuran-2-yl)methyl group at position 3, and a (2-(2-hydroxyethoxy)ethyl)amino substituent at position 2 of the pyrimidinone ring. The Z-configuration of the methylene group at position 5 is critical for maintaining stereochemical stability and biological activity, as seen in analogous compounds .

Properties

IUPAC Name

(5Z)-5-[[2-[2-(2-hydroxyethoxy)ethylamino]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O5S2/c26-8-11-29-10-6-22-18-15(19(27)24-7-2-1-5-17(24)23-18)12-16-20(28)25(21(31)32-16)13-14-4-3-9-30-14/h1-2,5,7,12,14,22,26H,3-4,6,8-11,13H2/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSXIFPKOZMJNOB-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)NCCOCCO)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(OC1)CN2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)NCCOCCO)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one, commonly referred to as a thioxothiazolidin derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activities associated with this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities.

Chemical Structure and Properties

The molecular structure of the compound is characterized by a thioxothiazolidin scaffold, which is known for its diverse biological activities. The compound's molecular formula is C22H22N4O5S2C_{22}H_{22}N_{4}O_{5}S_{2}, with a molecular weight of 486.56 g/mol. The presence of various functional groups contributes to its biological efficacy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidin derivatives. The thioxothiazolidin scaffold has been shown to inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : Thiazolidin derivatives can induce apoptosis in cancer cells by activating caspases and modulating cell cycle regulators.
  • In Vitro Studies : Research indicates that compounds within this class exhibit significant cytotoxicity against various cancer cell lines, including breast, lung, and colon cancers .
  • Case Study : A study demonstrated that a related thiazolidin derivative showed an IC50 value of 15 µM against MCF-7 breast cancer cells, indicating substantial anticancer activity .

Antimicrobial Activity

Thioxothiazolidin derivatives also display notable antimicrobial properties:

  • Broad Spectrum : These compounds have been tested against both Gram-positive and Gram-negative bacteria, showing effective inhibition of growth.
  • Minimum Inhibitory Concentration (MIC) : For instance, derivatives have shown MIC values as low as 8 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Mechanism : The antimicrobial action is often attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, thioxothiazolidins exhibit a range of other biological activities:

  • Anti-diabetic Effects : Certain derivatives have demonstrated potential in lowering blood glucose levels by enhancing insulin sensitivity .
  • Neuroprotective Properties : Some studies suggest that these compounds may inhibit acetylcholinesterase (AChE), making them candidates for treating Alzheimer's disease .
  • Antioxidant Activity : The presence of hydroxyl groups in the structure contributes to its ability to scavenge free radicals, thereby providing protective effects against oxidative stress.

Data Summary

The following table summarizes key findings regarding the biological activity of thioxothiazolidins:

Activity TypeMechanism/EffectReference
AnticancerInduces apoptosis; inhibits cell proliferation
AntimicrobialDisrupts cell wall synthesis; broad-spectrum activity
Anti-diabeticEnhances insulin sensitivity
NeuroprotectiveAChE inhibition
AntioxidantScavenges free radicals

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to (Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one exhibit anticancer properties. The pyrimidine and thiazolidinone moieties are known to interfere with cancer cell proliferation and induce apoptosis. In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, suggesting its potential as a lead compound for anticancer drug development .

Antimicrobial Properties

The thiazolidinone scaffold is recognized for its antimicrobial activity. Compounds containing this structure have been reported to exhibit significant antibacterial and antifungal effects. Preliminary studies suggest that (Z)-5-(...) may inhibit the growth of pathogenic microorganisms, which could be beneficial in developing new antibiotics or antifungal agents .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to cancer and infectious diseases. For instance, the pyrido[1,2-a]pyrimidine component can interact with enzymes such as kinases or proteases, potentially affecting signaling pathways critical for cell survival and proliferation. This mechanism warrants further investigation through kinetic studies and molecular docking simulations to elucidate binding affinities and inhibition mechanisms .

Case Study 1: Anticancer Activity

A study explored the cytotoxic effects of a series of thiazolidinone derivatives on human breast cancer cells (MCF-7). Among these derivatives, one closely related to (Z)-5-(...) demonstrated significant inhibition of cell viability at low micromolar concentrations. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways. These findings highlight the potential of this compound in anticancer therapy .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, derivatives of thiazolidinones were tested against Staphylococcus aureus and Candida albicans. The results indicated that certain modifications to the thiazolidinone ring enhanced antimicrobial activity. This suggests that (Z)-5-(...) could be optimized for improved efficacy against resistant strains of bacteria and fungi .

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Solubility : The tetrahydrofuran group in the target compound enhances aqueous solubility compared to ethyl or methoxyethyl substituents in analogues .

Bioactivity: Thioxothiazolidinones with pyrido[1,2-a]pyrimidinone cores (e.g., target compound) exhibit stronger kinase inhibition than azulene-based derivatives, which prioritize redox activity .

Stereochemical Stability : Z-configuration in the methylene bridge is conserved across active analogues, suggesting its necessity for target binding .

Methodological Considerations in Comparative Studies

  • QSAR vs. Structural Similarity : QSAR models evaluate compounds against entire chemical populations, whereas pairwise structural comparisons (e.g., via SimilarityLab) focus on fragment-based similarities . For example, the target compound’s proteomic interaction signature (via CANDO platform) diverges from structurally similar molecules, highlighting off-target risks .
  • Electrochemical Profiles: Azulene-based thioxothiazolidinones exhibit higher redox activity than pyrido-pyrimidinone analogues, as shown in cyclic voltammetry studies .

Challenges and Limitations

  • Chromatographic Coelution : Analogues with similar solubility (e.g., ethyl vs. tetrahydrofuran derivatives) may coelute in HPLC, complicating purity assessments .
  • Bioactivity Prediction : Structural similarity alone poorly predicts gene expression changes; proteomic interaction mapping (e.g., CANDO) is necessary for comprehensive profiling .

Q & A

Q. What are the standard synthetic routes for preparing (Z)-5-...-4-one, and how are intermediates characterized?

The synthesis typically involves multi-step condensation reactions. For example, a key intermediate like the pyrido[1,2-a]pyrimidinone core can be synthesized via refluxing substituted aldehydes with thiazolidinone derivatives in glacial acetic acid using anhydrous sodium acetate as a catalyst. The final Z-configuration is achieved through controlled cyclization. Structural confirmation of intermediates relies on FT-IR (to identify C=O, C=N, and thioxo groups), 1H^1 \text{H} NMR (to verify proton environments), and 13C^{13} \text{C} NMR (to assign carbon frameworks). Recrystallization in ethanol or DMF/EtOH mixtures improves purity .

Q. How is the Z-configuration of the methylene group confirmed experimentally?

The Z-configuration is confirmed using X-ray crystallography for crystalline derivatives or nuclear Overhauser effect spectroscopy (NOESY). For non-crystalline samples, comparative analysis of 1H^1 \text{H} NMR chemical shifts with known Z/E analogs is employed. For instance, coupling constants between the methylene proton and adjacent heterocyclic protons often differ between configurations .

Q. What purification methods are recommended for this compound?

Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) is standard for crude mixtures. Recrystallization in ethanol or DMF/EtOH (1:1) is effective for final purification. TLC (20% ethyl acetate in hexane) monitors reaction progress .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of the Z-isomer?

Systematic optimization includes:

  • Solvent selection: Polar aprotic solvents (e.g., DMF) favor cyclization, while acetic acid promotes condensation.
  • Catalyst screening: Anhydrous sodium acetate vs. triethylamine for base-catalyzed reactions.
  • Temperature control: Reflux (100–120°C) for 7–12 hours balances yield and isomer selectivity.
  • Additives: Molecular sieves or desiccants (e.g., MgSO4_4) improve water-sensitive steps. Comparative studies show yields ranging from 48% to 85% depending on substituents and conditions .

Q. What mechanistic insights explain the formation of byproducts during synthesis?

Byproducts often arise from:

  • Oxidation of thioxo groups: The 2-thioxothiazolidin-4-one moiety may oxidize to disulfides under aerobic conditions.
  • Isomerization: Prolonged heating or acidic conditions promote Z→E isomerization.
  • Cross-reactivity: The tetrahydrofuran-2-ylmethyl group can undergo ring-opening under strong acids. Mitigation involves inert atmospheres (N2_2) and shorter reaction times .

Q. How does the compound interact with biological targets, and what assays validate its activity?

Preliminary studies on analogous thiazolidinone derivatives suggest:

  • Kinase inhibition: The pyrimidine core may bind ATP pockets, validated via enzymatic assays (e.g., EGFR kinase inhibition).
  • Antimicrobial activity: MIC assays against S. aureus and E. coli show potency at 2–8 µg/mL.
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., MCF-7) indicate IC50_{50} values <10 µM. Target specificity is confirmed via siRNA knockdown or competitive binding studies .

Q. How are structural contradictions resolved when spectral data conflicts with computational predictions?

Discrepancies between experimental (e.g., NMR) and DFT-calculated shifts are addressed by:

  • 2D NMR techniques: HSQC and HMBC map 1H13C^1 \text{H}-^{13} \text{C} correlations to verify connectivity.
  • X-ray crystallography: Definitive proof of configuration and conformation.
  • Dynamic effects: Solvent-induced shifts or rotameric equilibria are modeled using MD simulations .

Methodological Considerations

Q. What strategies enhance solubility for in vitro assays?

  • Derivatization: Introduce polar groups (e.g., hydroxyls) at the tetrahydrofuran or hydroxyethoxyethyl positions.
  • Co-solvents: Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.
  • pH adjustment: The compound’s weakly acidic thioxo group (pKa ~8.5) allows solubility in mildly basic buffers .

Q. How is stability assessed under physiological conditions?

  • HPLC-MS stability studies: Monitor degradation in PBS (pH 7.4) at 37°C over 24–72 hours.
  • Metabolic stability: Liver microsome assays (human/rat) quantify CYP450-mediated breakdown.
  • Light sensitivity: UV-Vis spectroscopy tracks photodegradation; amber vials are recommended .

Data Contradiction Analysis

Q. Why do reported biological activities vary across studies?

Discrepancies arise from:

  • Assay protocols: Variations in cell lines, incubation times, or endpoint measurements (e.g., resazurin vs. MTT).
  • Purity differences: Impurities >5% (e.g., E-isomer contamination) skew results.
  • Solvent artifacts: DMSO at >0.5% may inhibit cell growth. Standardized protocols (e.g., CLSI guidelines) improve reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.